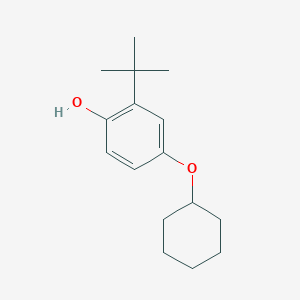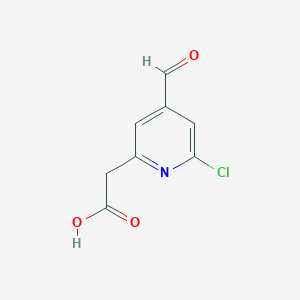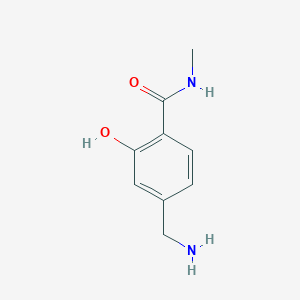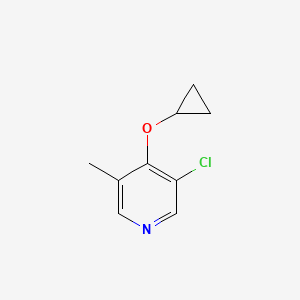
3-Chloro-4-cyclopropoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cyclopropoxy-5-methylpyridine is an organic compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by the presence of a chlorine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-cyclopropoxy-5-methylpyridine typically involves the reaction of 3-chloro-4-hydroxy-5-methylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydroxy group with the cyclopropoxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-chloro-4-cyclopropoxy-5-methylpiperidine.
Scientific Research Applications
3-Chloro-4-cyclopropoxy-5-methylpyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of pyridine derivatives with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical compounds targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-cyclopropoxy-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the cyclopropoxy group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-cyclopropoxy-5-methylpyridine: Similar structure but with different substitution pattern.
3-Chloro-5-cyclopropoxy-4-methylpyridine: Another isomer with a different arrangement of substituents.
Uniqueness
3-Chloro-4-cyclopropoxy-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-chloro-4-cyclopropyloxy-5-methylpyridine |
InChI |
InChI=1S/C9H10ClNO/c1-6-4-11-5-8(10)9(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
ANUSINFYPAIFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


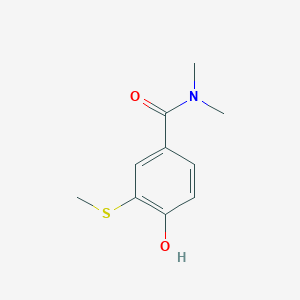
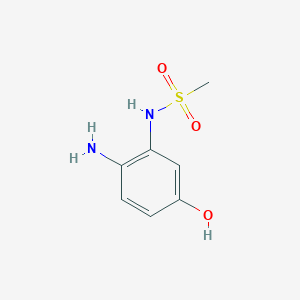
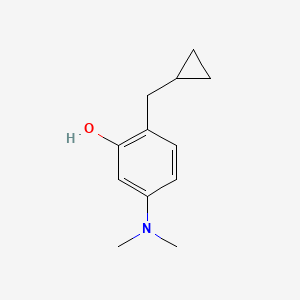
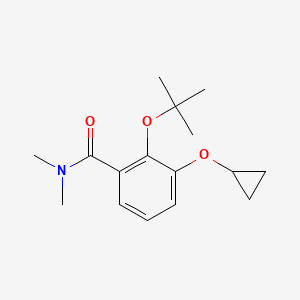

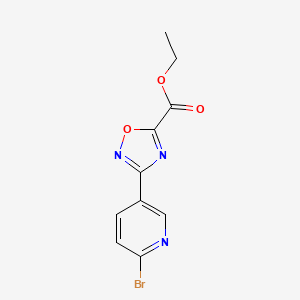

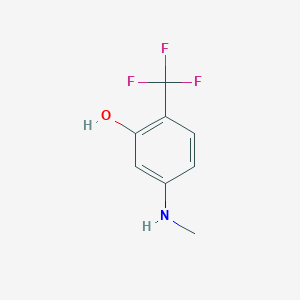
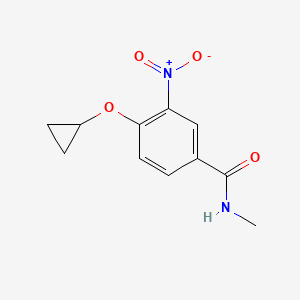
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)
